molecular formula C11H15N5O4 B12684056 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- CAS No. 129779-69-7

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl-

Cat. No.: B12684056
CAS No.: 129779-69-7
M. Wt: 281.27 g/mol
InChI Key: JTYZBBGRNSKPFG-XHNCKOQMSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- is a synthetic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- typically involves multiple steps, including the formation of the pyrimidinedione core and the subsequent attachment of the azido sugar moiety. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidinedione core.

    Azido sugars:

    Catalysts and solvents: Such as acids, bases, and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of azido groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group may yield amine derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Azido sugar derivatives: Compounds with similar sugar moieties but different core structures.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- lies in its specific combination of the pyrimidinedione core and the azido sugar moiety, which may confer unique biological activities and chemical properties.

Properties

CAS No.

129779-69-7

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

1-[(2R,4S,6S)-4-azido-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O4/c1-6-4-16(11(19)13-10(6)18)9-3-7(14-15-12)2-8(5-17)20-9/h4,7-9,17H,2-3,5H2,1H3,(H,13,18,19)/t7-,8-,9+/m0/s1

InChI Key

JTYZBBGRNSKPFG-XHNCKOQMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H](C[C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(CC(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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